![molecular formula C4H4INOS B2490619 Thiazole, 4-iodo-2-methoxy- CAS No. 1401963-34-5](/img/structure/B2490619.png)
Thiazole, 4-iodo-2-methoxy-
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Overview
Description
“Thiazole, 4-iodo-2-methoxy-” is a derivative of thiazole, a five-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
Thiazole-based Schiff base compounds have been synthesized using both conventional and green approaches, with ZnO nanoparticles as a catalyst . An incorporation of a halogen atom on the thiazole was completed via reaction with either N-iodosuccinimide or N-bromosuccinimide .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
Thiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antitumor and Cytotoxic Activity
The thiazole ring has been investigated for its potential as an antitumor and cytotoxic agent. Researchers have synthesized derivatives of 4-iodo-2-methoxy-1,3-thiazole and evaluated their effects on various cancer cell lines. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity against prostate cancer cells .
Antimicrobial Properties
Thiazoles, including 4-iodo-2-methoxy-1,3-thiazole, exhibit antimicrobial activity. Sulfathiazole, an antimicrobial drug, contains a thiazole moiety. Additionally, the antifungal medication abafungin, which is used topically to treat skin infections caused by fungi, also contains a thiazole ring .
Antioxidant Potential
Certain thiazole derivatives, including those derived from 4-iodo-2-methoxy-1,3-thiazole, possess antioxidant properties. For example, a series of N2-[2-chloro-4(3,4,5-trimethoxyphenyl)azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine compounds exhibited potent in vitro antioxidant activity .
Biological Activities
Thiazoles are found in various biologically active compounds. Examples include:
Chemical Synthesis and Drug Development
Thiazoles serve as parent materials for sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Their versatile scaffold allows for the design and development of novel drug molecules with reduced side effects .
Vitamin B1 (Thiamine)
Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine). Thiamine plays a crucial role in energy release from carbohydrates during metabolism and contributes to the normal functioning of the nervous system by aiding neurotransmitter synthesis, such as acetylcholine .
Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets, including proteins and dna .
Mode of Action
Thiazole derivatives are known to interact strongly with biomolecules such as proteins and dna . This interaction can lead to various biological effects, depending on the specific targets involved.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of pharmacological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects . These activities suggest that thiazole derivatives may affect multiple biochemical pathways.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Safety and Hazards
The safety data sheets of related compounds such as 3-Hydroxy-4-methoxybenzaldehyde and 4-Iodoanisole indicate that these compounds may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle these compounds with care, using personal protective equipment as required.
Future Directions
Thiazole and its derivatives have been the subject of numerous studies due to their diverse biological activities. Future research could focus on the discovery of new thiazole-containing drugs, with an emphasis on improving their therapeutic efficacy and reducing side effects . The green synthesis approach using ZnO nanoparticles as a catalyst has been found to be a very efficient method to synthesize biologically active compounds , suggesting a potential direction for future research.
properties
IUPAC Name |
4-iodo-2-methoxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4INOS/c1-7-4-6-3(5)2-8-4/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPPOSXLMUIGSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CS1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4INOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazole, 4-iodo-2-methoxy- |
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